1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one
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Description
“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Analgesic and Anti-inflammatory Agents
- Application : Imidazo[4,5-b]pyridine derivatives are known to have analgesic (pain-relieving) and nonsteroidal anti-inflammatory effects .
- Methods : These compounds are typically synthesized from readily available derivatives of 2,3-diaminopyridine .
Antidepressant Agents
- Application : Certain imidazo[4,5-b]pyridine derivatives exhibit antidepressant activity .
- Methods : The synthesis methods are similar to those used for the analgesic and anti-inflammatory agents .
- Results : While specific results can vary, these compounds have shown potential in treating depressive disorders .
Cardiotonic Agents
- Application : Some imidazo[4,5-b]pyridine derivatives have cardiotonic effects, meaning they can increase the contractility of the heart .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to treat certain heart conditions .
Antibacterial and Antimycobacterial Agents
- Application : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to treat bacterial and mycobacterial infections .
Antitumor Agents
- Application : Certain imidazole derivatives have been found to inhibit excessive angiogenesis, which is essential for the growth of tumor cells .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used in cancer treatment .
Lymphocyte Function-Associated Nitrogen (LFA-1) Inhibitors
- Application : Some imidazole derivatives serve as lymphocyte function-associated nitrogen (LFA-1) inhibitors .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to modulate immune responses .
Antidiabetic Agents
- Application : Certain imidazole derivatives have been found to exhibit antidiabetic activity .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used in the treatment of diabetes .
Anti-allergic Agents
- Application : Some imidazole derivatives have been reported to show anti-allergic activities .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to treat allergic reactions .
Antipyretic Agents
properties
IUPAC Name |
7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNADQHDSICALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393024 |
Source
|
Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one | |
CAS RN |
61719-60-6 |
Source
|
Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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